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Executive Summary
Elongation of Very Long-Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme

that plays a central role in the de novo synthesis of long-chain fatty acids. It specifically

catalyzes the rate-limiting step of elongating C12-16 saturated and monounsaturated fatty

acids into C18 species. This function positions ELOVL6 as a key regulator of cellular fatty acid

composition, influencing the balance between palmitate (C16:0) and stearate (C18:0), as well

as their monounsaturated counterparts. Emerging evidence has strongly implicated ELOVL6 in

the pathophysiology of metabolic diseases, including insulin resistance, type 2 diabetes, and

nonalcoholic fatty liver disease (NAFLD). Its inhibition has been shown to improve insulin

sensitivity, independent of obesity, making it an attractive therapeutic target. This document

provides an in-depth overview of the core biological functions of ELOVL6, its regulatory

mechanisms, its role in metabolic health, and key experimental methodologies for its study.

Core Enzymatic Function of ELOVL6
ELOVL6 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting

condensation reaction in the elongation of long-chain fatty acids.[1][2] Its primary function is to

add a two-carbon unit from malonyl-CoA to acyl-CoA substrates with chain lengths of 12, 14,

and 16 carbons.[3][4] The most physiologically significant reactions are the conversion of

palmitoyl-CoA (C16:0) to stearoyl-CoA (C18:0) and palmitoleoyl-CoA (C16:1n-7) to cis-

vaccenoyl-CoA (C18:1n-7).[1] By controlling the ratio of C18 to C16 fatty acids, ELOVL6
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profoundly influences the composition of complex lipids such as triglycerides, phospholipids,

and ceramides, thereby affecting membrane fluidity and lipid-mediated signaling.
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Caption: Core enzymatic reaction catalyzed by ELOVL6.

Regulation of ELOVL6 Expression
The expression of the ELOVL6 gene is tightly controlled by a network of transcription factors

that respond to nutritional and hormonal signals, particularly in lipogenic tissues like the liver

and adipose tissue.

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): As a master regulator of

lipogenesis, SREBP-1c directly activates ELOVL6 transcription in response to insulin and
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high-carbohydrate feeding.

ChREBP (Carbohydrate-Responsive Element-Binding Protein): Glucose signaling leads to

the activation of ChREBP, which, in conjunction with its partner MLX, induces ELOVL6

expression.

PPARs (Peroxisome Proliferator-Activated Receptors): PPARα activation is required for the

induction of ELOVL6. In contrast, PPARγ has also been shown to regulate ELOVL6.

Insulin and Fatty Acids: Insulin strongly induces ELOVL6 expression, consistent with its role

in promoting lipid synthesis. Conversely, dietary polyunsaturated fatty acids (PUFAs)

profoundly suppress its expression.

Other Factors: Studies have also identified KLF6, PU.1, and AP-1 as transcriptional

regulators of ELOVL6.
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Caption: Transcriptional regulation of the ELOVL6 gene.

Role in Metabolic Homeostasis and Disease
The modulation of fatty acid composition by ELOVL6 has profound consequences for systemic

metabolic health.
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Impact on Insulin Signaling and Sensitivity
A key finding in ELOVL6 research is that its genetic deletion or inhibition protects against diet-

induced insulin resistance, even in the presence of obesity and hepatic steatosis. This

improvement is primarily attributed to enhanced hepatic insulin sensitivity. The proposed

mechanism involves a shift in the intracellular lipid pool:

Altered Fatty Acid Ratios: ELOVL6 deficiency leads to an accumulation of C16 fatty acids

(palmitate, palmitoleate) and a reduction in C18 species (stearate, oleate).

Reduced Lipotoxic Intermediates: This shift decreases the synthesis of specific lipotoxic lipid

species. In particular, a reduction in C18:0-ceramide has been observed. Lower levels of

diacylglycerol (DAG) have also been reported in the livers of ELOVL6 knockout mice.

Restoration of Insulin Signaling:

DAG-PKCε Pathway: Reduced DAG levels lead to suppressed activity of protein kinase C

epsilon (PKCε), a known inhibitor of the insulin receptor substrate (IRS).

Ceramide-PP2A Pathway: Reduced C18:0-ceramide content decreases the activity of

protein phosphatase 2A (PP2A), an enzyme that dephosphorylates and inactivates Akt.

Enhanced Akt Phosphorylation: By mitigating these inhibitory signals, ELOVL6 deficiency

restores insulin-stimulated Akt phosphorylation, leading to improved downstream signaling

and glucose homeostasis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Active ELOVL6

High C18 / Low C16
Fatty Acids

Inhibited ELOVL6

Low C18 / High C16
Fatty Acids

Diacylglycerol (DAG)↑ C18:0-Ceramide↑ Akt Phosphorylation↑

Reduces DAG & Ceramide

PKCε Activity↑ PP2A Activity↑

Akt Phosphorylation↓

Inhibits IRS Dephosphorylates

Insulin Resistance

Insulin Sensitivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Analysis

Start:
Plate Cells (60% Confluency)

Prepare siRNA-Lipid
Complexes (ELOVL6 & Control)

Add Complexes to Cells
and Incubate (24-72h)

Harvest Cells

qPCR
(mRNA levels)

Western Blot
(Protein levels)

Fatty Acid Analysis
(GC-MS)

Phenotypic Assays
(Proliferation, Migration)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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